An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine: Synthesis, Properties, and Pharmacological Potential
An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Although specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. The guide covers postulated physicochemical properties, a proposed synthetic route with a detailed experimental protocol, a predicted pharmacological profile based on structure-activity relationships, standard analytical and characterization methods, and essential safety and toxicology considerations. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel piperidine-imidazole scaffolds.
Introduction and Structural Analysis
3-(2-methyl-1H-imidazol-1-yl)piperidine is a small molecule incorporating two key heterocyclic moieties: a 2-methylimidazole ring and a piperidine ring. The imidazole ring is a common feature in many biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals. The 2-methyl substitution on the imidazole ring can influence its electronic properties and steric interactions with biological targets. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.
The linkage of the 2-methylimidazole ring to the 3-position of the piperidine ring creates a unique three-dimensional structure that can be explored for its interaction with various biological targets. The nitrogen atom in the piperidine ring provides a basic center, influencing the compound's pKa and its ability to form salts.
Physicochemical Properties (Postulated)
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₉H₁₅N₃ | Based on the chemical structure. |
| Molecular Weight | 165.24 g/mol | Calculated from the molecular formula. |
| pKa | ~8.5 - 9.5 | The piperidine nitrogen is the most basic site. The pKa of piperidine is ~11.2, but substitution on the ring can lower this value. The imidazole ring is less basic (pKa of 2-methylimidazole is ~7.85). |
| logP | ~1.0 - 2.0 | The logP of 2-methylimidazole is 0.24. The piperidine ring will increase lipophilicity. The exact value will depend on the conformational effects of the linkage. |
| Solubility | Soluble in water (as a salt) and polar organic solvents. | The presence of two basic nitrogen atoms suggests that the compound will be readily soluble in acidic aqueous solutions. 2-methylimidazole is soluble in water. |
Proposed Synthetic Strategy and Experimental Protocol
The most direct and logical approach for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine is the N-alkylation of 2-methylimidazole with a suitable 3-substituted piperidine derivative. A plausible route involves the reaction of 2-methylimidazole with a protected 3-halopiperidine, followed by deprotection.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 equivalent) portion-wise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt of 2-methylimidazole.
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Cool the mixture back to 0 °C and add a solution of N-Boc-3-bromopiperidine (1.05 equivalents) in anhydrous DMF dropwise.
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Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine.
Step 2: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine (Final Product)
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Dissolve the purified 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
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Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Predicted Pharmacological Profile
The pharmacological activity of 3-(2-methyl-1H-imidazol-1-yl)piperidine is not yet reported. However, based on the known activities of its constituent moieties and related compounds, several potential therapeutic applications can be postulated.
Potential Targets and Mechanisms of Action
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Histamine Receptor Antagonism: The imidazole core is a key feature of histamine and many histamine receptor ligands. The piperidine moiety is also present in some H3 receptor antagonists. Therefore, this compound could potentially modulate histamine receptors, with possible applications in allergic conditions or neurological disorders.
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Enzyme Inhibition: Piperidine and imidazole derivatives are known to inhibit various enzymes. For instance, some piperidine-containing compounds act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or acetylcholinesterase. The 2-methylimidazole moiety is a precursor to nitroimidazole antibiotics that inhibit bacterial nucleic acid synthesis.
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Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The ability of the molecule to cross the blood-brain barrier would be a key determinant for its potential CNS effects.
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Anticancer Activity: Both piperidine and imidazole moieties are found in various anticancer agents.[1] For example, derivatives of 3-(imidazol-1-ylmethyl)piperidine have been investigated as aromatase inhibitors for the treatment of breast cancer.[2]
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical mechanism of action for 3-(2-methyl-1H-imidazol-1-yl)piperidine.
Analytical and Characterization Methods
The characterization of 3-(2-methyl-1H-imidazol-1-yl)piperidine would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to identify the number and types of protons and their connectivity. Characteristic signals for the imidazole and piperidine rings, as well as the methyl group, would be expected.
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¹³C NMR: Would confirm the carbon skeleton of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like TFA) would likely be used.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H, C-N, and C=N stretching vibrations.
Safety and Toxicology Considerations (Inferred)
Specific toxicity data for 3-(2-methyl-1H-imidazol-1-yl)piperidine is not available. The safety profile must be inferred from data on related compounds.
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2-Methylimidazole: This compound is classified as possibly carcinogenic to humans (Group 2B) by the IARC, based on animal studies. It can cause skin and eye irritation.
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Substituted Piperidines: The toxicity of piperidine derivatives varies widely depending on the nature and position of the substituents.[3] Piperidine itself is a corrosive and toxic substance.
Given these considerations, 3-(2-methyl-1H-imidazol-1-yl)piperidine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
3-(2-methyl-1H-imidazol-1-yl)piperidine represents a novel chemical entity with potential for diverse pharmacological applications. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, and a forecast of its potential biological activities. Further experimental validation of the proposed synthesis and in-depth pharmacological screening are necessary to fully elucidate the therapeutic potential of this promising scaffold.
References
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Di Matteo, M., Ammazzalorso, A., Andreoli, F., Caffa, I., De Filippis, B., Fantacuzzi, M., ... & Amoroso, R. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]
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PubChem. (n.d.). 3-Aminopiperidine. Retrieved from [Link]
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International Agency for Research on Cancer. (2018). 2-Methylimidazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. Retrieved from [Link]
- Gomtsyan, A. (2012). Piperidine as a privileged scaffold in drug discovery. Future Medicinal Chemistry, 4(12), 1549-1561.
- Zhang, L., & Li, Y. (2019). Recent advances in the synthesis of N-substituted imidazoles. Organic & Biomolecular Chemistry, 17(1), 15-30.
- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 112.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 861589. [Link]
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Review of pharmacological effects of imidazole derivatives. (2022). Pharmacologyonline, 1, 10-18. [Link]
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